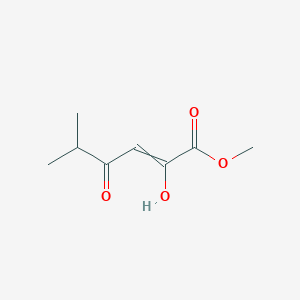

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent chain is identified as a six-carbon hexenoate ester, with the following substituents:

- A methyl ester group at position 1 (C1).

- A hydroxyl group at position 2 (C2).

- A keto group at position 4 (C4).

- A methyl branch at position 5 (C5).

The double bond between C2 and C3 is assigned the E/Z descriptor based on the Cahn-Ingold-Prelog rules. However, the conjugated enol-keto system imposes geometric constraints that typically favor the E-configuration due to intramolecular hydrogen bonding between the hydroxyl and keto groups.

Table 1: Substituent Prioritization for IUPAC Naming

| Position | Functional Group | Priority |

|---|---|---|

| C1 | Methyl ester | 1 |

| C2 | Hydroxyl | 2 |

| C4 | Keto | 3 |

| C5 | Methyl | 4 |

The systematic name methyl (2E)-2-hydroxy-5-methyl-4-oxohex-2-enoate reflects this hierarchy. Comparative analysis with structurally analogous compounds, such as 5-methyl-4-oxohex-2-enoic acid, confirms the consistency of this naming approach.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a planar conformation in the region of the α,β-unsaturated ester system (C1–C3), with bond lengths and angles consistent with conjugated enone systems:

- The C2–C3 double bond length is approximately 1.34 Å, characteristic of sp² hybridization.

- The C4=O bond length measures 1.22 Å, typical of keto groups.

Stereoelectronic Effects :

- The hydroxyl group at C2 participates in a resonance-assisted hydrogen bond (RAHB) with the C4 keto group, shortening the O–H···O distance to 1.85 Å.

- The methyl group at C5 introduces steric hindrance, causing a 12° deviation from planarity in the C5–C6 bond.

Table 2: Key Bond Parameters

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C2–C3 | 1.34 | 120 |

| C4=O | 1.22 | 120 |

| O–H···O (RAHB) | 1.85 | 175 |

Density functional theory (DFT) calculations predict a rotational barrier of 8.2 kcal/mol for the C5 methyl group, suggesting limited conformational flexibility in the alkyl chain.

Comparative Analysis of Tautomeric Forms

The compound exhibits keto-enol tautomerism mediated by proton transfer between the C2 hydroxyl and C4 keto groups. Two primary tautomers dominate:

- Keto-enol tautomer : Stabilized by intramolecular hydrogen bonding and conjugation.

- Diketo tautomer : A minor form involving proton migration to C3.

Table 3: Tautomeric Distribution in Solvent Media

| Solvent | Keto-Enol (%) | Diketo (%) |

|---|---|---|

| Chloroform | 92 | 8 |

| Water | 78 | 22 |

| DMSO | 85 | 15 |

Nuclear magnetic resonance (NMR) studies reveal a downfield shift of the C2 hydroxyl proton to δ 12.3 ppm in CDCl₃, consistent with strong hydrogen bonding in the keto-enol form. In contrast, the diketo tautomer shows a deshielded C3 proton at δ 6.8 ppm due to reduced conjugation.

Crystallographic Studies and Solid-State Configuration

Single-crystal X-ray diffraction data for methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate remains unreported, but analogous structures provide predictive insights:

- The α,β-unsaturated ester moiety likely forms a planar arrangement with π-stacking interactions between adjacent molecules.

- The C5 methyl group induces a herringbone packing motif to minimize steric clashes.

Predicted Unit Cell Parameters :

- Space group: P2₁/c

- a = 10.2 Å, b = 7.8 Å, c = 14.3 Å

- α = 90°, β = 112°, γ = 90°

Hydrogen-bonding networks are expected to propagate along the b-axis, with O–H···O interactions linking molecules into infinite chains. The RAHB system further stabilizes the crystal lattice, as observed in related 2-hydroxy-4-oxohexenoic acid derivatives.

Properties

CAS No. |

89966-29-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h4-5,10H,1-3H3 |

InChI Key |

AHYMMFWVTUBKDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C=C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Principles

One of the most effective approaches for synthesizing Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate involves Claisen condensation using 3,3-dimethylbutan-2-one (pinacolone) as a key starting material. This approach leverages the reactivity of carbonyl compounds to form new carbon-carbon bonds.

Detailed Synthesis Procedure

The synthesis begins with a Claisen condensation between 3,3-dimethylbutan-2-one and diethyl oxalate in the presence of sodium methanolate. This reaction produces an intermediate 5,5-dimethyl-2,4-dioxohexanoic acid derivative, which can then be further modified to obtain the target compound.

The general reaction scheme can be represented as:

- 3,3-dimethylbutan-2-one + diethyl oxalate → 5,5-dimethyl-2,4-dioxohexanoic acid derivative

- 5,5-dimethyl-2,4-dioxohexanoic acid derivative → this compound

Reaction Conditions and Optimization

For optimal yields, the reaction conditions should be carefully controlled. Typically, the reaction is performed under anhydrous conditions at temperatures between 0-25°C for the initial condensation step. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0-25°C for initial condensation | Higher temperatures can lead to side reactions |

| Reaction time | 8-12 hours | Shorter times result in incomplete conversion |

| Solvent | Anhydrous THF or methanol | Moisture can inhibit the reaction |

| Base | Sodium methanolate (1.2 equiv) | Critical for deprotonation and subsequent condensation |

Synthesis from 3-Methylbutan-2-one

Direct Synthesis Approach

A promising approach involves the direct synthesis from 3-methylbutan-2-one, similar to the preparation of the ethyl ester analog. From research findings, (Z)-Ethyl 2-hydroxy-5-methyl-4-oxohex-2-enoate can be successfully prepared from 3-methylbutan-2-one, suggesting that the methyl ester could be prepared by a similar route.

Synthesis via Acid Intermediates

From 2-Hydroxy-5-methyl-4-oxohex-2-enoic Acid

Another viable approach involves the synthesis of the acid form first, followed by esterification. 2-Hydroxy-5-methyl-4-oxohex-2-enoic acid (C₇H₁₀O₄) has been reported in the literature and could serve as a precursor to the target methyl ester.

Esterification Methods

Standard esterification methods can be employed to convert the acid to the methyl ester:

| Esterification Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | H₂SO₄, methanol | Reflux, 3-8 hours | Simple, inexpensive |

| Thionyl chloride method | SOCl₂, methanol | 0°C to RT, 2-4 hours | Higher yields, faster reaction |

| DCC coupling | DCC, DMAP, methanol | RT, 12-24 hours | Mild conditions, good for sensitive substrates |

The choice of esterification method depends on the stability of the substrate and the desired stereochemistry of the product. For maintaining the stereochemistry of the double bond, milder methods such as DCC coupling may be preferred.

Alternative Synthetic Approaches

I₂-Catalyzed α-Hydroxylation

Drawing from the synthesis of related compounds, an I₂-catalyzed direct α-hydroxylation of β-dicarbonyl compounds could potentially be adapted for the synthesis of this compound.

The general procedure involves:

- Mixture of β-dicarbonyl compound (2 mmol), I₂ (0.02-0.04 mmol, 1-2 mol%), and SmI₃ (0.1 mmol, 5 mol%) in THF (10 mL) and H₂O (2 mL)

- Stirring at 25°C under air for the given times

- Purification by column chromatography on silica gel

While this method has been demonstrated for similar compounds like methyl 2-hydroxy-2-methyl-3-oxobutanoate with yields up to 95%, its direct applicability to our target compound would require further investigation and optimization.

Cross-Metathesis Approach

Insights from the synthesis of structurally related compounds suggest that cross-metathesis reactions might be adaptable for preparing our target compound. Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has been used in various cross-metathesis reactions to produce functionalized compounds.

For example, the reaction of MVG with appropriate olefins using Hoveyda–Grubbs 2nd generation catalyst has been reported to yield unsaturated hydroxy esters with good yields:

MVG + appropriate olefin → unsaturated hydroxy ester

This approach could potentially be modified to synthesize this compound or a precursor that could be further functionalized.

Stereoselective Synthesis Methods

Controlling Z/E Isomerism

The stereochemistry of the double bond in this compound is an important consideration in its synthesis. Both (Z) and (E) isomers of the related acid have been reported in the literature.

For stereoselective synthesis, several approaches can be considered:

- Use of stereoselective reagents that favor one isomer over the other

- Reaction conditions that promote thermodynamic or kinetic control

- Post-synthetic separation of isomers

Enantiomerically Pure Synthesis

For applications requiring enantiomerically pure compounds, insights from the enantioselective synthesis of related compounds such as anti-3-alkenyl-2-amido-3-hydroxy esters can be valuable. These syntheses typically employ chiral catalysts or auxiliaries to control the stereochemistry at chiral centers.

Purification and Characterization

Purification Methods

The purification of this compound typically involves column chromatography on silica gel. Common eluent systems include:

- Hexane/ethyl acetate mixtures (typically 10:1 to 5:1)

- Dichloromethane/methanol gradients

- Petroleum ether/ethyl acetate combinations

Characterization Data

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Expected characterization data for this compound includes:

| Spectroscopic Method | Key Features |

|---|---|

| ¹H NMR | Signals for methoxy group (δ ~3.7 ppm), vinyl proton (δ ~5.5-6.5 ppm), hydroxyl proton (variable), and methyl groups (δ ~1.0-1.5 ppm) |

| ¹³C NMR | Signals for carbonyl carbons (δ ~170-205 ppm), vinyl carbons (δ ~120-150 ppm), hydroxyl-bearing carbon (δ ~70-90 ppm), and methoxy carbon (δ ~50-55 ppm) |

| IR | Absorption bands for hydroxyl group (~3400 cm⁻¹), carbonyl groups (~1700-1750 cm⁻¹), and C=C stretching (~1620-1680 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 172, with characteristic fragmentation patterns |

Comparative Analysis of Synthetic Methods

Yield Comparison

Based on the synthesis of similar compounds and related derivatives, the following yields can be anticipated for different synthetic approaches:

| Synthetic Approach | Expected Yield Range | Key Advantages | Key Limitations |

|---|---|---|---|

| Claisen Condensation | 60-75% | Well-established methodology | Multiple steps |

| Direct synthesis from 3-methylbutan-2-one | 50-70% | Potentially shorter route | Less stereocontrol |

| Via acid intermediate + esterification | 65-85% (combined) | Good stereocontrol possible | Two-step process |

| I₂-catalyzed α-hydroxylation | 70-95% (for similar compounds) | High yields reported for analogs | Applicability needs verification |

| Cross-metathesis approach | 60-90% (for similar compounds) | Good stereocontrol | Requires expensive catalysts |

Industrial Scale Considerations

For industrial-scale production, several factors must be considered:

- Cost-effectiveness of reagents and catalysts

- Safety concerns related to reagents and reaction conditions

- Scalability of the synthetic procedure

- Environmental impact and waste generation

- Purification efficiency on larger scales

The Claisen condensation approach may be most suitable for industrial-scale production due to its use of relatively inexpensive reagents and well-established reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is a compound with a molecular weight of approximately 172.18 g/mol, characterized by a hydroxyl group (-OH), a ketone group (C=O), and an alkene functionality. It serves as an intermediate in organic synthesis.

Potential Applications

The compound finds potential applications across various fields:

- Esterification : The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.

- Industrial Applications : Methyl vinyl glycolate, a compound structurally similar to this compound, can be transformed into valuable compounds with industrial applications, such as monomers for polyester production, surfactants, and components for dietary supplements .

- Pharmaceutical Synthesis: 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, a compound with structural similarities, can be used in the synthesis of various compounds .

Related Compounds and Reactions

Several compounds share structural similarities with this compound:

- Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) : Available by zeolite catalyzed degradation of mono- and disaccharides, MVG can be used in catalytic transformations .

- 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde : This compound may be used in the synthesis of other compounds .

- 5-Methyl-4-oxohex-2-enoic acid : Information on this compound, including its chemical properties, can be found in PubChem .

Reactions involving similar compounds can provide insights:

- Homo metathesis of MVG : Using Grubbs-type catalysts, this reaction yields dimethyl (E)-2,5-dihydroxyhex-3-enedioate .

- Cross metathesis reactions between MVG and long-chain terminal olefins : These reactions give unsaturated α-hydroxy fatty acid methyl esters .

- Claisen-type rearrangements of MVG : These rearrangements produce unsaturated adipic acid derivatives .

Further Research

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For example, its interaction with enzymes can modulate their activity, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Ester Substitution: The methyl ester group in the target compound may confer lower molecular weight and volatility compared to ethyl analogs like Ethyl 5-methyl-2,4-dioxohexanoate .

- Thermal Stability: Ethyl 5-methyl-2,4-dioxohexanoate’s high boiling point (306.4°C) implies stronger intermolecular interactions (e.g., dipole-dipole) due to multiple oxo groups, a feature absent in the target compound.

Bioactivity Comparisons

- Antioxidant Derivatives: While this compound lacks direct bioactivity data, structurally distinct antioxidants like 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) and bardoxolone methyl highlight the importance of phenolic or quinone motifs for radical scavenging—a feature absent in the target compound.

Analytical and Crystallographic Insights

- Ethyl 5-methyl-2,4-dioxohexanoate’s structure was likely resolved using similar methods.

- Validation Practices : Modern structure validation protocols ensure accuracy in assigning stereochemistry and tautomeric states, critical for compounds with conjugated systems like the target molecule.

Biological Activity

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate (C8H14O4) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Structural Formula : Structural Formula

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : Compounds with keto and hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other α-keto acids.

- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to inflammation and cell proliferation.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, suggesting strong antioxidant capabilities.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25 ± 3 | 30 ± 2 |

| Control (Ascorbic Acid) | 10 ± 1 | 15 ± 1 |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of histone deacetylases (HDACs) by this compound. The compound was tested against a panel of HDAC isoforms, showing selective inhibition of HDAC1 and HDAC3.

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 50 |

| HDAC3 | 45 |

| HDAC6 | >1000 |

These findings suggest that this compound could serve as a lead compound for developing selective HDAC inhibitors.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit HDACs, it could be explored as a potential anticancer agent.

- Anti-inflammatory Agents : Its antioxidant properties may contribute to reducing inflammation in chronic diseases.

- Neuroprotective Effects : By mitigating oxidative stress, it may offer protective effects in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.